Chemical structure and properties of 2,2'-Dinitro-1,1':4':1''-terphenyl
Chemical structure and properties of 2,2'-Dinitro-1,1':4':1''-terphenyl
The following technical guide details the chemical structure, properties, and synthetic utility of 2,2''-Dinitro-1,1':4':1''-terphenyl (commonly referred to as 2,2''-dinitro-p-terphenyl).
Note on Nomenclature: While the prompt specifies "2,2'-Dinitro", the chemical context of p-terphenyl (1,1':4':1'' backbone) strongly suggests the symmetric 2,2''-dinitro isomer, where nitro groups are located at the ortho-positions of the terminal phenyl rings. This specific isomer is the critical precursor for the synthesis of Indolo[3,2-b]carbazole, a high-performance semiconductor in organic electronics. This guide focuses on this scientifically significant isomer.
Structural Properties & Synthetic Utility in Organic Electronics[1]
Executive Summary
2,2''-Dinitro-1,1':4':1''-terphenyl is a functionalized oligophenylene serving as a pivotal intermediate in the synthesis of fused heteroaromatic systems.[1] Its primary value lies in its role as the direct precursor to Indolo[3,2-b]carbazole (ICz) via double Cadogan cyclization.[1] Due to the steric bulk of the ortho-nitro groups, the molecule adopts a highly twisted, non-planar conformation, which dramatically alters its solubility and electronic properties compared to its planar analogues. It is a material of high interest in the development of Organic Light Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs).[1][2]
Molecular Architecture & Structural Analysis[1]
2.1 Chemical Identity[1][2][3]
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IUPAC Name: 2,2''-Dinitro-1,1':4':1''-terphenyl[1]
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Molecular Weight: 320.30 g/mol [1]
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Key Structural Feature: p-Terphenyl backbone with nitro substituents at the ortho positions of the terminal rings (positions 2 and 2'').[1]
2.2 Conformational Geometry
Unlike unsubstituted p-terphenyl, which can approach planarity in the solid state, the 2,2''-dinitro derivative is forced into a twisted conformation.[1]
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Steric Hindrance: The van der Waals radius of the nitro group (-NO₂) creates significant repulsion with the ortho hydrogens of the central benzene ring.[1]
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Torsion Angle: This steric clash forces the terminal phenyl rings to rotate out of the plane of the central ring, typically inducing dihedral angles exceeding 40–50°.
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Consequence: This non-planarity disrupts
-conjugation across the terphenyl backbone, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to planar equivalents, and enhances solubility in organic solvents by preventing efficient - stacking.[1]
Synthetic Pathways[1][4]
The synthesis of 2,2''-dinitro-p-terphenyl has evolved from low-yield copper-mediated couplings to high-efficiency palladium-catalyzed protocols.[1]
3.1 Protocol A: Suzuki-Miyaura Cross-Coupling (Recommended)
This method offers the highest fidelity and functional group tolerance.[1]
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Reagents: 1,4-Phenylenediboronic acid + 1-Bromo-2-nitrobenzene (2.2 equivalents).[1]
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Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).[1]
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Base/Solvent: K₂CO₃ (aq) / Toluene / Ethanol.[1]
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Conditions: Reflux under inert atmosphere (N₂ or Ar) for 24–48 hours.[1]
Mechanism & Causality: The boronic acid acts as the nucleophile after transmetallation.[1] The use of a biphasic system (Toluene/Water) with a phase transfer agent or ethanol ensures solubility of both the inorganic base and the organic halides.[1] The ortho-nitro group on the bromide partner can slow oxidative addition due to sterics, necessitating vigorous reflux.[1]
3.2 Protocol B: Ullmann Coupling (Historical)[1]
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Reagents: 1,4-Diiodobenzene + 1-Iodo-2-nitrobenzene.[1]
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Promoter: Copper bronze (activated).
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Conditions: High temperature melt (>200°C).[1]
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Drawback: Low yield due to homo-coupling side products (biphenyls) and harsh thermal conditions.[1]
3.3 Visualization: Synthetic Workflow
The following diagram outlines the logical flow of the Suzuki coupling approach.
Caption: Step-wise progression of the Suzuki-Miyaura coupling to synthesize the dinitro-terphenyl scaffold.
Physicochemical Characterization
The following data summarizes the key physical properties derived from experimental observations of the 2,2''-isomer.
| Property | Value / Description | Note |
| Appearance | Pale yellow crystalline solid | Color arises from limited conjugation due to twist.[1] |
| Melting Point | 235 – 238 °C | High MP indicates strong intermolecular interactions despite twist.[1] |
| Solubility | Soluble in CHCl₃, Toluene, THF | Insoluble in water/alcohols. |
| UV-Vis Absorption | Blue-shifted relative to planar terphenyls.[1] | |
| Stability | Thermally stable up to ~280°C | Nitro groups are susceptible to reduction or photolysis.[1] |
Reactivity Profile: The Cadogan Cyclization
The defining chemical utility of 2,2''-dinitro-p-terphenyl is its transformation into Indolo[3,2-b]carbazole .[1] This reaction involves the reductive deoxygenation of the nitro groups to generate highly reactive nitrene intermediates.[1]
5.1 Mechanism: Double C-H Insertion[1]
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Deoxygenation: Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃) abstracts oxygen from the nitro group at high temperatures (>160°C).[1]
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Nitrene Formation: The nitro group is reduced to a singlet nitrene species (:N-R).[1]
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Insertion: The electrophilic nitrene attacks the spatially proximal C-H bond on the central benzene ring.[1]
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Aromatization: A 1,5-sigmatropic shift (or tautomerization) restores aromaticity, yielding the fused pyrrole ring.[1]
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Double Cyclization: This occurs at both ends of the molecule to form the pentacyclic system.[1]
5.2 Visualization: Cadogan Pathway
This diagram illustrates the transformation from the twisted terphenyl to the planar carbazole.[1]
Caption: The Cadogan cyclization mechanism converting the dinitro precursor to the fused indolo-carbazole core.[1]
Applications in Drug Development & Materials Science
While the title molecule is primarily a materials precursor, its derivatives have intersecting applications in bio-medicine.
6.1 Organic Electronics (Primary)[1]
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OLED Host Materials: The cyclized product (Indolo[3,2-b]carbazole) is a rigid, planar, electron-rich scaffold.[2] It serves as an excellent hole-transporting material (HTM) and host for phosphorescent emitters due to its high triplet energy.[1]
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OTFT Semiconductors: Derivatives of the cyclized core exhibit high hole mobility (
) due to efficient - stacking in the solid state.[1]
6.2 Pharmaceutical Relevance (Secondary)
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Kinase Inhibitors: The planar carbazole and indolocarbazole scaffolds mimic ATP and have been explored as kinase inhibitors (e.g., PKC inhibitors).[1]
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Intercalators: The planar geometry of the derived fused systems allows for DNA intercalation, a property investigated for anti-tumor agents. 2,2''-dinitro-p-terphenyl serves as the synthetic entry point to these libraries.[1]
References
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Synthesis of Polyphenylene Deriv
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Indolo[3,2-b]carbazole Synthesis and Properties
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Crystal Structure and Steric Effects in Nitro-Terphenyls
